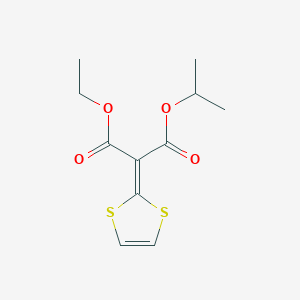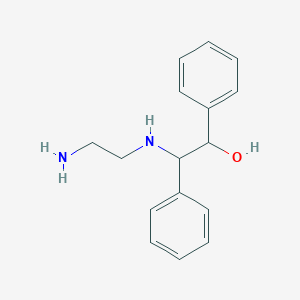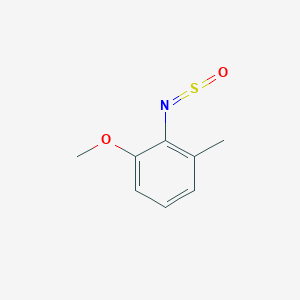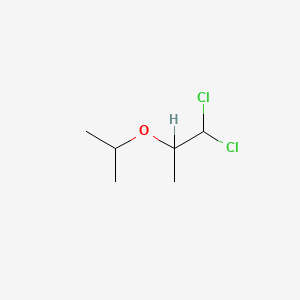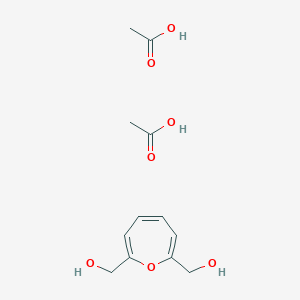
Acetic acid--(oxepine-2,7-diyl)dimethanol (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) is a compound that combines the properties of acetic acid and oxepine-2,7-diyl dimethanol Acetic acid is a simple carboxylic acid known for its role in vinegar, while oxepine is a heterocyclic compound with a seven-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) involves the reaction of oxepine-2,7-diyl dimethanol with acetic acid. The reaction typically occurs under acidic conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
Oxepine-2,7-diyl dimethanol+Acetic acid→Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1)+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Oxepine: A heterocyclic compound with a seven-membered ring containing one oxygen atom.
Acetic acid: A simple carboxylic acid known for its role in vinegar.
Dimethanol derivatives: Compounds containing two hydroxyl groups attached to a carbon chain.
Uniqueness
Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) is unique due to its combination of acetic acid and oxepine-2,7-diyl dimethanol, resulting in a compound with distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
60237-60-7 |
|---|---|
分子式 |
C12H18O7 |
分子量 |
274.27 g/mol |
IUPAC名 |
acetic acid;[7-(hydroxymethyl)oxepin-2-yl]methanol |
InChI |
InChI=1S/C8H10O3.2C2H4O2/c9-5-7-3-1-2-4-8(6-10)11-7;2*1-2(3)4/h1-4,9-10H,5-6H2;2*1H3,(H,3,4) |
InChIキー |
DMZJLWDSJBTQNP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(OC(=C1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


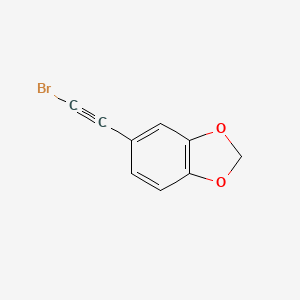
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

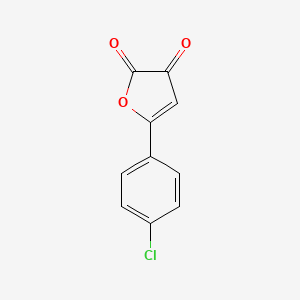
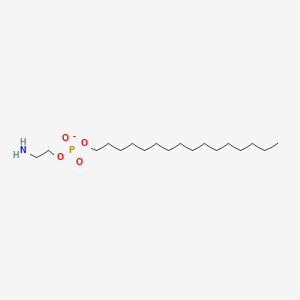
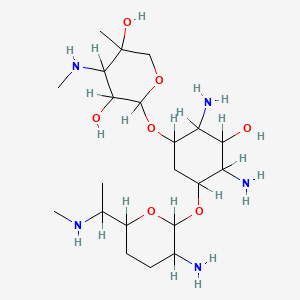
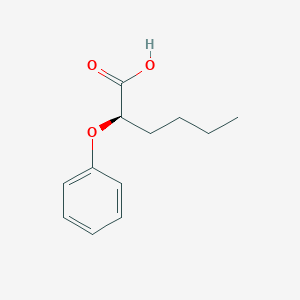
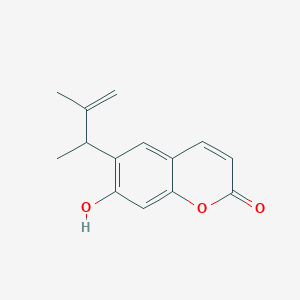

![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
